molecular formula C24H23N5O B10833794 Phenylpyrrolidinone derivative 3

Phenylpyrrolidinone derivative 3

Cat. No.: B10833794
M. Wt: 397.5 g/mol
InChI Key: CMUGNAXHKVXXNK-UHFFFAOYSA-N
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Description

Phenylpyrrolidinone derivative 3 is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.

Preparation Methods

The synthesis of phenylpyrrolidinone derivative 3 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product of this step, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a nearly quantitative yield of 98% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Phenylpyrrolidinone derivative 3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or base.

Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of phenylpyrrolidinone .

Mechanism of Action

The mechanism of action of phenylpyrrolidinone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . This inhibition leads to the accumulation of photosensitive protoporphyrin IX, which disrupts cellular processes in target organisms. In neuroprotective applications, it may exert its effects by modulating neurotransmitter levels and reducing oxidative stress .

Comparison with Similar Compounds

Phenylpyrrolidinone derivative 3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-methyl-3-phenylpyrrolidin-2-one

InChI

InChI=1S/C24H23N5O/c1-24(17-6-4-3-5-7-17)12-13-29(23(24)30)18-10-8-16(9-11-18)19-14-28(2)22-20(19)21(25)26-15-27-22/h3-11,14-15H,12-13H2,1-2H3,(H2,25,26,27)

InChI Key

CMUGNAXHKVXXNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)C)C5=CC=CC=C5

Origin of Product

United States

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